![molecular formula C18H19BrN2O2S B5291212 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPPB belongs to the class of sulfonamide compounds, which have been widely studied for their pharmacological properties. In
作用機序
The mechanism of action of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. In neurodegenerative disorders, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammation is a common factor in many diseases, and 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to protect neurons from oxidative stress, prevent neuroinflammation, and improve cognitive function.
実験室実験の利点と制限
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a relatively simple synthesis method. However, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide research. One area of interest is the development of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide analogs with improved pharmacological properties. Another area of interest is the study of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide in combination with other drugs for the treatment of various diseases. Additionally, the development of new delivery methods for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide could improve its effectiveness in vivo. Finally, further research is needed to fully understand the mechanism of action of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide and its potential use in treating various diseases.
Conclusion
In conclusion, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide is a chemical compound with potential therapeutic properties for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis method for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide involves the reaction of 4-bromo-N-phenylbenzenesulfonamide with piperidine and formaldehyde. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have various biochemical and physiological effects and its mechanism of action involves the inhibition of various enzymes and signaling pathways. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has several advantages for lab experiments but also has some limitations. There are several future directions for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide research, including the development of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide analogs, the study of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide in combination with other drugs, and the development of new delivery methods.
合成法
The synthesis method for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide involves the reaction of 4-bromo-N-phenylbenzenesulfonamide with piperidine and formaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid and under reflux conditions. The resulting product is a yellow crystalline solid with a melting point of 205-207°C.
科学的研究の応用
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common factor in many diseases, and 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been studied for its ability to protect neurons from oxidative stress and prevent neuroinflammation.
特性
IUPAC Name |
(NE)-4-bromo-N-[phenyl(piperidin-1-yl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c19-16-9-11-17(12-10-16)24(22,23)20-18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGASQQYUQZNW-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

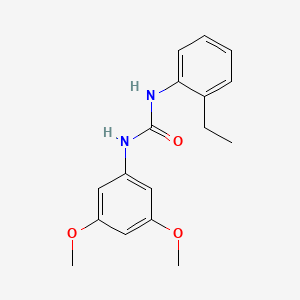
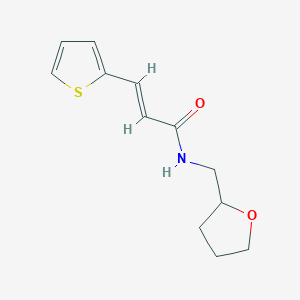

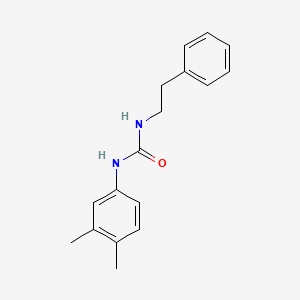
![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)
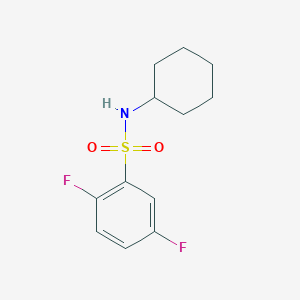
![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)
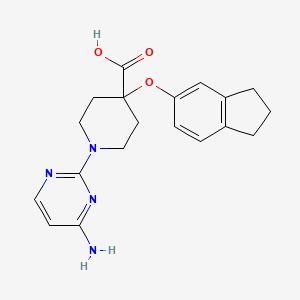
![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
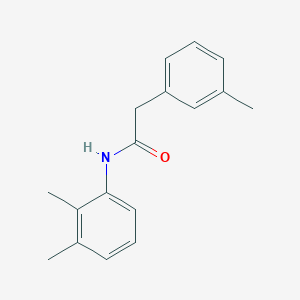
![N-allyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5291219.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5291225.png)